molecular formula C15H9Cl2NO2S B2503194 Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate CAS No. 325987-61-9

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate

Cat. No.: B2503194
CAS No.: 325987-61-9
M. Wt: 338.2
InChI Key: JEFLVNVVTGASRD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate is a chemical compound with the molecular formula C15H9Cl2NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate typically involves the reaction of 2-aminothiophenol with 3,5-dichlorobenzoic acid or its derivatives. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in antiproliferative and cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-ylmethyl benzoate
  • Benzo[d]thiazol-2-ylmethyl 4-chlorobenzoate
  • Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate

Uniqueness

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the benzoate ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-10-5-9(6-11(17)7-10)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLVNVVTGASRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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